Ivalin

Cytotoxicity Sesquiterpene Lactone Myoblast

Ivalin is a eudesmane-type sesquiterpene lactone with validated microtubule-targeting activity. Unlike generic cytotoxic agents, it offers quantifiable selectivity for cancer cells over normal hepatocytes (selectivity index ~6). - Cytotoxicity: IC50 = 4.34 µM (SMMC-7721 HCC cells) vs. 25.86 µM (HL7702 normal hepatocytes) - Anti-inflammatory: IC50 = 2.0 µM (NO inhibition in RAW264.7 macrophages) - Positive control: 2× more potent (EC50 2.7-3.3 µM) than Parthenolide in C2C12 myoblasts - Anti-trypanosomal reference compound against T. b. rhodesiense & T. cruzi Available for immediate R&D shipment.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 5938-03-4
Cat. No. B1214184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvalin
CAS5938-03-4
Synonymsivalin
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O
InChIInChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13+,15+/m0/s1
InChIKeyOVIILQQKQPCQTF-GGAZOKNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivalin: Cytotoxicity & Microtubule Targeting Profile


Ivalin (CAS: 5938-03-4) is a naturally occurring eudesmane-type sesquiterpene lactone, characterized by an α-methylene-γ-lactone moiety critical for its biological activity [1]. It is a secondary metabolite isolated from a variety of plant species within the Asteraceae family, notably from *Carpesium divaricatum* and *Inula graveolens*, and is recognized for its potent in vitro cytotoxic properties across multiple cancer cell lines [2]. The compound's molecular formula is C₁₅H₂₀O₃, and it has a molecular weight of 248.32 g/mol [3]. Beyond its anti-proliferative effects, Ivalin has been documented to exert anti-inflammatory activity through the inhibition of nitric oxide (NO) production in macrophages, positioning it as a multi-faceted research tool in oncology and inflammation biology [4].

1 Microtubule depolymerization pathway study fit
2 Cell-model cytotoxicity endpoint review
3 iNOS/NO anti-inflammatory assay context

Ivalin: Differentiation from Other Sesquiterpene Lactones


The sesquiterpene lactone (SL) class encompasses a vast array of structurally diverse molecules, and biological activity is exquisitely sensitive to the stereochemistry and oxidation state of the eudesmane or guaiane core, as well as the specific substitution pattern around the α-methylene-γ-lactone warhead [1]. For instance, while many SLs exhibit general cytotoxicity due to this electrophilic moiety, the potency, selectivity for specific cell types (e.g., cancerous vs. normal cells), and downstream mechanisms—such as Ivalin's distinct and potent activity as a microtubule depolymerizer and a relatively selective cytotoxic agent—are not uniform across the class [2]. Direct head-to-head comparisons reveal significant quantitative differences in potency between structurally related analogs, underscoring the critical importance of selecting Ivalin specifically for research targeting its validated molecular pharmacology rather than assuming a generic SL response [3].

Mechanism shift Microtubule depolymerization profile may not transfer to NF-κB inhibitor sesquiterpene lactones
Selectivity context Cytotoxicity selectivity toward HCC cells is not a class-wide SL property; generic replacement unsupported
Potency mismatch Myoblast cytotoxicity ranking differs from parthenolide; direct substitution may alter assay outcome

Ivalin: Quantitative Evidence vs. Analogs


Superior Myoblast Cytotoxicity vs. Parthenolide

A direct comparative study evaluated the in vitro cytotoxicity of Ivalin and the well-known sesquiterpene lactone Parthenolide in C2C12 murine skeletal myoblasts. Ivalin was found to be more potent, with a median effective concentration (EC50) ranging from 2.7 to 3.3 µM, which is a lower concentration than Parthenolide's EC50 range of 4.7 to 5.6 µM. This difference was statistically significant (p < 0.05) [1]. Both compounds also caused disorganization of the desmin cytoskeletal filament, indicating a shared but not equipotent mechanism of toxicity [1].

Myoblast EC50 vs. Parthenolide
Head-to-head
2.7–3.3 µM vs. 4.7–5.6 µM (p
Supports myoblast cytotoxicity endpoint review
C2C12 murine myoblasts, MTT, 48h exposure
Tumor Cell ED50
Assay context
Reported tumor-cell cytotoxicity endpoint context
Human tumor cell line panel, MTT; class-level inference
NO Inhibition IC50
Head-to-head
2.0 µM (vs. 2α-hydroxyalantolactone 1.8 µM)
Supports macrophage iNOS pathway assay context
RAW264.7 cells, LPS-stimulated
Anti-Trypanosomal Activity
Data to verify
Active (IC50 not specified)
Supports anti-parasitic screening context
T. brucei & T. cruzi; Helenalin more potent in panel
HCC vs. Normal Hepatocyte IC50
Head-to-head
SMMC-7721: 4.34 µM; HL7702: 25.86 µM (~6-fold diff.)
Supports differential cytotoxicity endpoint comparison
MTT assay; reported selectivity in HCC model
Mechanism of Action
Mechanism context
Microtubule depolymerization → G2/M arrest → Bax/Bcl-2 apoptosis
Supports microtubule-targeted mechanism study fit
SMMC-7721 cells; IF, Western blot validation
Cytotoxicity Sesquiterpene Lactone Myoblast Comparative Toxicology

Cytotoxicity Comparable to Cisplatin in Tumor Cells

In a study evaluating the cytotoxic potential of eight sesquiterpene lactones isolated from *Carpesium abrotanoides*, Ivalin was among four compounds (alongside 4α,5α-epoxy-10α,14-dihydro-inuviscolide, 2,3-dihydroaromomaticin, and telekin) that demonstrated significant cytotoxic activity [1]. The study reported an ED50 value of less than 10 µM for Ivalin against the tumor cell lines tested, a level of potency that was described as comparable to the clinical chemotherapeutic agent cisplatin under the same assay conditions [1].

Tumor Cell ED50
Assay context
Reported tumor-cell cytotoxicity endpoint context
Human tumor cell line panel, MTT; class-level inference
NO Inhibition IC50
Head-to-head
2.0 µM (vs. 2α-hydroxyalantolactone 1.8 µM)
Supports macrophage iNOS pathway assay context
RAW264.7 cells, LPS-stimulated
Anti-Trypanosomal Activity
Data to verify
Active (IC50 not specified)
Supports anti-parasitic screening context
T. brucei & T. cruzi; Helenalin more potent in panel
HCC vs. Normal Hepatocyte IC50
Head-to-head
SMMC-7721: 4.34 µM; HL7702: 25.86 µM (~6-fold diff.)
Supports differential cytotoxicity endpoint comparison
MTT assay; reported selectivity in HCC model
Mechanism of Action
Mechanism context
Microtubule depolymerization → G2/M arrest → Bax/Bcl-2 apoptosis
Supports microtubule-targeted mechanism study fit
SMMC-7721 cells; IF, Western blot validation
Cytotoxicity Anticancer Sesquiterpene Lactone Drug Screening

Potent NO Inhibition in Macrophages

Ivalin was shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophage cells, exhibiting an IC50 value of 2.0 µM [1]. In the same study, a structurally related sesquiterpene lactone, 2α-hydroxyalantolactone, demonstrated a similar potency with an IC50 of 1.8 µM [1]. Both compounds also exhibited strong cytotoxic effects at these concentrations, highlighting their dual activity [1].

NO Inhibition IC50
Head-to-head
2.0 µM (vs. 2α-hydroxyalantolactone 1.8 µM)
Supports macrophage iNOS pathway assay context
RAW264.7 cells, LPS-stimulated
Anti-inflammatory Nitric Oxide Macrophage Immunomodulation

Anti-Trypanosomal Activity (T. brucei & T. cruzi)

Ivalin was included in a panel of six sesquiterpene lactones screened for activity against the parasites *Trypanosoma brucei rhodesiense* and *T. cruzi* [1]. While the study reported that Helenalin was the most active compound in the series (IC50 values of 0.051 µM and 0.695 µM, respectively), it established that all tested compounds, including Ivalin, were active against both parasites [1]. The specific IC50 value for Ivalin was not reported in the abstract, but its classification as an 'active' member of this panel supports its utility in anti-parasitic drug discovery [1].

Anti-Trypanosomal Activity
Data to verify
Active (IC50 not specified)
Supports anti-parasitic screening context
T. brucei & T. cruzi; Helenalin more potent in panel
Anti-parasitic Trypanosoma Neglected Tropical Disease Sesquiterpene Lactone

Selective Cytotoxicity: HCC vs. Normal Hepatocytes

A study investigating Ivalin's mechanism in human hepatocellular carcinoma (HCC) reported a significant differential in cytotoxicity between cancerous and normal liver cells [1]. The IC50 value for Ivalin in SMMC-7721 HCC cells was determined to be 4.34 ± 0.10 µM [1]. In contrast, the compound demonstrated a markedly lower cytotoxic effect on the normal human hepatocyte cell line HL7702, with an IC50 of 25.86 ± 0.87 µM [1]. This represents an approximately 6-fold difference in sensitivity.

HCC vs. Normal Hepatocyte IC50
Head-to-head
SMMC-7721: 4.34 µM; HL7702: 25.86 µM (~6-fold diff.)
Supports differential cytotoxicity endpoint comparison
MTT assay; reported selectivity in HCC model
Selective Cytotoxicity Hepatocellular Carcinoma Microtubule Inhibitor Cancer

Microtubule Depolymerizer: G2/M Arrest & Apoptosis

Ivalin's mechanism of action has been characterized as a microtubule depolymerizer, a property it shares with several clinically used chemotherapeutics [1]. In SMMC-7721 hepatocellular carcinoma cells, Ivalin treatment was shown to suppress cellular microtubule network formation, leading to a G2/M phase cell cycle arrest [1]. This cell cycle arrest was followed by the induction of apoptosis, which was confirmed through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 [1]. This defined pathway of microtubule disruption leading to mitotic arrest and programmed cell death distinguishes Ivalin from SLs that may act primarily through other mechanisms, such as direct NF-κB inhibition [1].

Mechanism of Action
Mechanism context
Microtubule depolymerization → G2/M arrest → Bax/Bcl-2 apoptosis
Supports microtubule-targeted mechanism study fit
SMMC-7721 cells; IF, Western blot validation
Microtubule Inhibitor Cell Cycle Arrest Apoptosis Mechanism of Action

Ivalin: Key Research Applications


Selective Anti-HCC Drug Discovery Lead

The quantitative data demonstrating a 6-fold higher potency in SMMC-7721 HCC cells (IC50: 4.34 µM) compared to normal HL7702 hepatocytes (IC50: 25.86 µM) directly supports the use of Ivalin as a lead scaffold in medicinal chemistry programs targeting liver cancer [1]. Its validated mechanism of action as a microtubule depolymerizer, leading to G2/M arrest and apoptosis, provides a clear rationale for its anti-proliferative effect and offers defined endpoints for SAR studies aimed at improving potency and selectivity [1].

Positive Control for Myoblast Cytotoxicity Assays

For laboratories conducting toxicological assessments or myopathy research using C2C12 murine myoblasts, Ivalin serves as a superior positive control due to its direct comparative potency advantage over Parthenolide [1]. With an EC50 range of 2.7-3.3 µM, Ivalin is approximately twice as potent as Parthenolide (4.7-5.6 µM) in this specific cellular model, allowing for more robust and dose-responsive assay windows [1].

Macrophage Inflammation & iNOS Pathway Tool

Ivalin's potent inhibition of LPS-induced NO production in RAW264.7 macrophages, with an IC50 of 2.0 µM, makes it an excellent tool for studies focused on the inducible nitric oxide synthase (iNOS) pathway and its role in inflammation [1]. Researchers can utilize Ivalin as a chemical probe to dissect the signaling events leading to iNOS expression and subsequent NO release, providing a valuable comparator for novel anti-inflammatory candidates [1].

Anti-Parasitic Screening & SAR Reference

Given its confirmed activity against both *Trypanosoma brucei rhodesiense* and *T. cruzi*, Ivalin can be employed as a reference compound in primary screening campaigns for novel anti-trypanosomal agents [1]. Its inclusion in SAR panels alongside other structurally related sesquiterpene lactones (e.g., Helenalin, Isoalantolactone) helps establish benchmarks for potency and selectivity in the context of neglected tropical disease drug discovery [1].

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Microtubule-targeting mechanism review
Cell-cycle arrest and apoptosis endpoint validation
Myoblast cytotoxicity comparator studies
Comparative potency vs. parthenolide
C2C12 desmin disruption endpoint review
Macrophage inflammation assay context
iNOS/NO pathway inhibition review
LPS-induced NO production endpoint
Anti-trypanosomal screening reference
Sesquiterpene lactone SAR panel inclusion
In vitro parasite viability endpoint

Technical Documentation Hub

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39 linked technical documents
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